molecular formula C16H18N2O2S B2780350 N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 872108-12-8

N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2780350
CAS No.: 872108-12-8
M. Wt: 302.39
InChI Key: WJQHKMYBFPUYDN-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a thiazole ring, a formyl group, and a diethylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the thiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide.

    Attachment of the Diethylphenyl Group: The diethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiazole derivative is reacted with 2,6-diethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide.

  • Mechanism of Action : Thiazoles are known to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways that regulate cell death and proliferation. For instance, certain thiazole derivatives have been shown to inhibit key enzymes involved in tumor growth and metastasis .
  • Case Studies : In a study involving various thiazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

Research has also explored the antimicrobial properties of thiazole derivatives.

  • Antibacterial Activity : Thiazole compounds have exhibited effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
  • Case Studies : A derivative of thiazole was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole compounds are another area of interest.

  • Mechanism of Action : Thiazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This modulation can be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Case Studies : In vitro studies have demonstrated that certain thiazole derivatives can significantly reduce the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

Neuroprotective Effects

Thiazole derivatives are being investigated for their neuroprotective effects.

  • Mechanism of Action : These compounds may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Case Studies : Research indicates that certain thiazole compounds can inhibit the activation of the NLRP3 inflammasome, a key player in neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural FeatureActivity Implication
Diethylphenyl groupEnhances lipophilicity and cellular uptake
Thiazole ringEssential for biological activity; involved in enzyme interactions
Formyl groupMay influence binding affinity to target proteins

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazole ring and formyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-diethylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(2,6-diethylphenyl)-N-(4-ethyl-1,3-thiazol-2-yl)acetamide
  • N-(2,6-diethylphenyl)-N-(4-carboxyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the formyl group, which can participate in various chemical reactions, making it a versatile intermediate for further functionalization.

Biological Activity

N-(2,6-Diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a synthetic compound characterized by its thiazole ring and acetamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although extensive research specifically focusing on this compound is limited.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, with a molecular weight of 302.39 g/mol. The structure features a diethyl-substituted phenyl group attached to one nitrogen atom and a formyl group linked to a thiazole at the other nitrogen.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method, involving the condensation of α-haloketones with thioamides.
  • Introduction of the Formyl Group : The Vilsmeier-Haack reaction is commonly employed to introduce the formyl group onto the thiazole moiety.
  • Attachment of the Diethylphenyl Group : This is often done via Friedel-Crafts acylation using 2,6-diethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Biological Activity

Despite the lack of extensive studies directly on this compound, similar thiazole derivatives have been reported to exhibit significant biological activities:

  • Antimicrobial Activity : Thiazole derivatives are known for their antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some thiazole-based compounds have demonstrated anti-inflammatory properties in preclinical models.
  • Anticancer Potential : Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structure-activity relationship (SAR) suggests that modifications in the phenyl substituents can enhance anticancer activity.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research highlights its potential:

  • A study on thiazole derivatives showed that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .
  • Another investigation into substituted phenylthiazoles revealed promising antimicrobial activity comparable to standard antibiotics .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Properties
N-(4-formylthiazol-2-yl)acetamideThiazole ring with acetamideExhibits antibacterial activity
N-(2-methylphenyl)-N-(4-formylthiazol-2-yl)acetamideMethyl substitution on phenylEnhanced anti-inflammatory properties
N-(3-chlorophenyl)-N-(4-formylthiazol-2-yl)acetamideChlorine substitution on phenylIncreased potency against certain cancer cell lines

The biological effects of this compound likely involve its interaction with various molecular targets. The thiazole ring and formyl group may facilitate binding to enzymes or receptors involved in disease processes, modulating their activity and leading to therapeutic effects.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-4-12-7-6-8-13(5-2)15(12)18(11(3)20)16-17-14(9-19)10-21-16/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQHKMYBFPUYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C2=NC(=CS2)C=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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